Cas no 2171933-24-5 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid
- EN300-1547064
- 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid
- 2171933-24-5
-
- インチ: 1S/C26H24N2O7/c1-15(25(30)31)35-28-24(29)21-13-16(33-2)11-12-23(21)27-26(32)34-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: HIQWKKBMBGBHHC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1C(NOC(C(=O)O)C)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 476.15835111g/mol
- どういたいしつりょう: 476.15835111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 123Ų
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1547064-0.5g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1547064-5.0g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1547064-0.05g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1547064-10000mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1547064-0.1g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1547064-5000mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1547064-1.0g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1547064-500mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1547064-0.25g |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1547064-250mg |
2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxyphenyl]formamido}oxy)propanoic acid |
2171933-24-5 | 250mg |
$3099.0 | 2023-09-25 |
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acidに関する追加情報
Research Brief on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid (CAS: 2171933-24-5)
The compound 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid (CAS: 2171933-24-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and methoxyphenylformamido linker, is a key intermediate in peptide synthesis and drug development. Recent studies have explored its utility in solid-phase peptide synthesis (SPPS), bioconjugation, and as a building block for novel therapeutic agents.
One of the primary applications of this compound lies in its role as a protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild conditions. The methoxyphenylformamido moiety further enhances the compound's reactivity, making it a versatile tool for constructing complex peptide architectures. Recent advancements have demonstrated its efficacy in the synthesis of peptide-based drugs, particularly those targeting protein-protein interactions and enzyme inhibition.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid as a key intermediate in the development of a novel class of protease inhibitors. The study highlighted the compound's ability to facilitate the incorporation of non-natural amino acids into peptide sequences, thereby enhancing the pharmacological properties of the resulting inhibitors. The researchers reported improved binding affinity and selectivity, underscoring the compound's potential in drug discovery.
Another notable application of this compound is in the field of bioconjugation. A recent publication in Bioconjugate Chemistry detailed its use in the site-specific modification of proteins and antibodies. The study demonstrated that the compound's reactive carboxylate group could be efficiently coupled to amine-containing biomolecules, enabling the creation of stable and functional conjugates. This approach has significant implications for the development of targeted therapies and diagnostic tools.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity. A 2024 study in Organic Process Research & Development reported a scalable route for its production, employing green chemistry principles to minimize environmental impact. These advancements are expected to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxyphenylformamido}oxy)propanoic acid (CAS: 2171933-24-5) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, bioconjugation, and drug development underscores its importance in the field. Ongoing research aims to further explore its applications and address existing challenges, paving the way for innovative therapeutic solutions.
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